

discovery and history of 6-Methylpiperidin-2-one

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Compound of Interest

Compound Name: **6-Methylpiperidin-2-one**

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An In-Depth Technical Guide to the Discovery and History of **6-Methylpiperidin-2-one**

Abstract

6-Methylpiperidin-2-one, a chiral δ -valerolactam, represents a cornerstone scaffold in modern synthetic and medicinal chemistry. This guide provides a comprehensive overview of its history, from the foundational chemical principles that enabled its synthesis to the evolution of sophisticated asymmetric methodologies. We will explore its critical role as a key intermediate in the development of pharmaceuticals, detailing the classic and contemporary synthetic routes. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the chemistry of this vital heterocyclic compound.

Introduction: The Significance of a Chiral Lactam

6-Methylpiperidin-2-one is a heterocyclic compound featuring a six-membered ring containing a nitrogen atom adjacent to a carbonyl group—a structure known as a lactam (specifically, a δ -lactam). Its chemical formula is $C_6H_{11}NO$, and its structure is characterized by a methyl group at the 6-position, adjacent to the nitrogen atom.^{[1][2][3]} This substitution introduces a chiral center, meaning the molecule exists as two non-superimposable mirror images or enantiomers: **(R)-6-methylpiperidin-2-one** and **(S)-6-methylpiperidin-2-one**.

The importance of **6-Methylpiperidin-2-one** in the scientific landscape stems from its utility as a versatile building block. The piperidine ring is one of the most prevalent N-heterocyclic structures found in FDA-approved drugs, making its derivatives highly sought after in pharmaceutical research.^{[4][5]} The chiral nature of **6-Methylpiperidin-2-one** is particularly

valuable, as the biological activity of a drug often resides in a single enantiomer. Utilizing an enantiomerically pure starting material like (R)-**6-Methylpiperidin-2-one** can significantly streamline the synthesis of complex drug molecules and help reduce off-target effects associated with the inactive enantiomer.^[6]

This guide will trace the scientific journey of this compound, beginning with the fundamental reactions that underpin its creation and culminating in its modern applications as a key pharmaceutical intermediate.^[7]

Foundational Synthesis: The Beckmann Rearrangement

While a singular "discovery" of **6-Methylpiperidin-2-one** is not prominently documented, its synthesis is intrinsically linked to one of the classic name reactions in organic chemistry: the Beckmann rearrangement. Named after German chemist Ernst Otto Beckmann, this reaction converts an oxime into an amide.^[8] For cyclic oximes, the reaction yields a lactam, accomplishing a ring expansion by inserting a nitrogen atom.^{[8][9]}

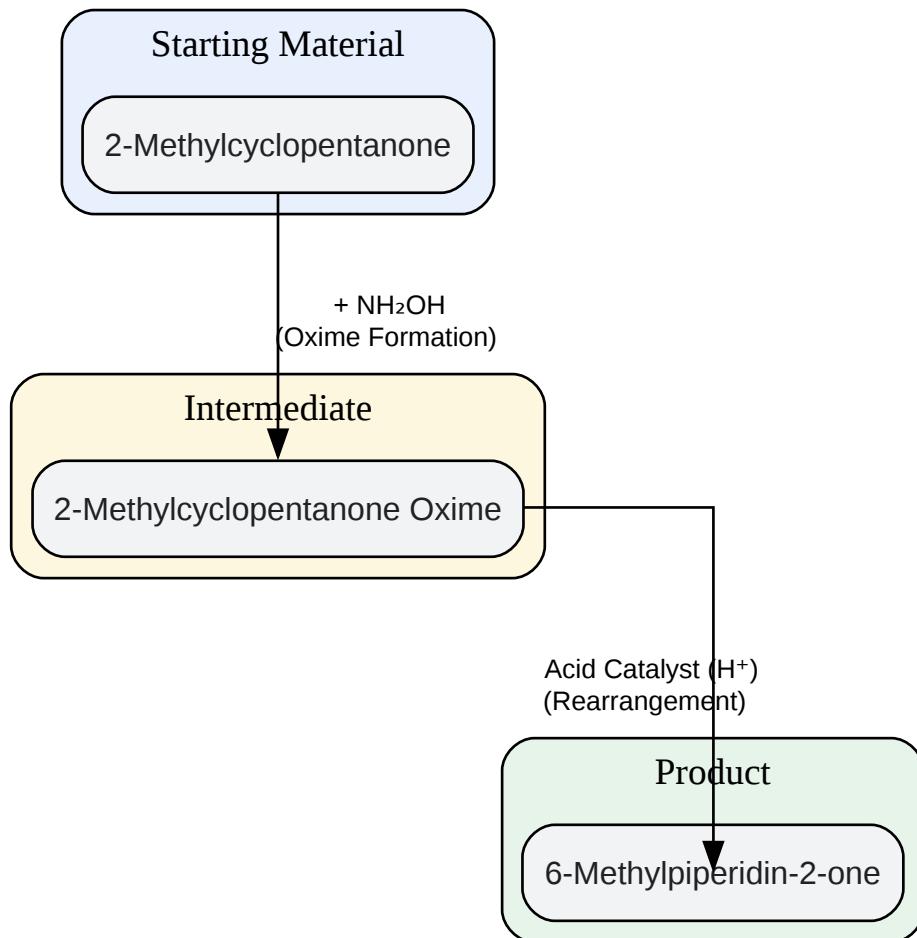
The Beckmann rearrangement provides a direct and logical pathway to the piperidin-2-one core. The synthesis of **6-Methylpiperidin-2-one** via this route begins with 2-methylcyclopentanone.

The process involves two key stages:

- Oxime Formation: 2-methylcyclopentanone reacts with hydroxylamine (NH_2OH) to form 2-methylcyclopentanone oxime.
- Rearrangement: The oxime is then treated with a strong acid (such as sulfuric acid, polyphosphoric acid) or other activating agents (like tosyl chloride or thionyl chloride).^{[8][9]} This activation converts the hydroxyl group into a good leaving group. The subsequent rearrangement involves the migration of the carbon atom that is anti-periplanar (trans) to the leaving group, resulting in the ring-expanded lactam, **6-Methylpiperidin-2-one**.^{[9][10][11]}

The Beckmann rearrangement has profound industrial significance, most famously in the production of ϵ -caprolactam from cyclohexanone oxime, the monomer for Nylon 6.^{[8][9]} This industrial precedent established the reaction as a robust and scalable method for lactam

synthesis, paving the way for its application in producing a wide array of substituted lactams, including **6-Methylpiperidin-2-one**, for research and pharmaceutical development.[12]



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Caption: The Beckmann Rearrangement pathway to **6-Methylpiperidin-2-one**.

Evolution of Synthetic Strategies

Beyond the classic Beckmann approach, other methodologies have been developed for synthesizing piperidin-2-one scaffolds, driven by the need for milder conditions, greater functional group tolerance, and, most importantly, stereocontrol.

Catalytic Hydrogenation of Pyridine Derivatives

An alternative and powerful route to the core piperidine structure is the catalytic hydrogenation of pyridine derivatives.^{[4][5]} This approach involves the reduction of a substituted pyridine ring to the corresponding saturated piperidine ring. For **6-Methylpiperidin-2-one**, a logical precursor would be a derivative of 6-methyl-2-pyridone.

The hydrogenation of pyridines can be challenging due to the stability of the aromatic ring.^[4] The reaction typically requires high pressures of hydrogen gas and a metal catalyst.^[5] Common catalysts include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and Raney nickel.^{[5][13]} The choice of catalyst and reaction conditions (solvent, temperature, pressure) is critical to achieve high yields and chemoselectivity, especially when other reducible functional groups are present in the molecule.^[14] While early methods often required harsh conditions, recent advancements have focused on developing more efficient catalysts that operate under milder conditions.^[4]

Asymmetric Synthesis for Pharmaceutical Applications

For drug development, obtaining a single enantiomer of a chiral molecule is often essential. Modern synthetic chemistry has produced elegant solutions for the asymmetric synthesis of chiral lactams. These methods establish the desired stereochemistry during the reaction sequence, avoiding the need for costly and often inefficient chiral resolution of a racemic mixture.

One reported asymmetric synthesis of a related compound, N-protected 3-methylpiperidin-2-one, starts from commercially available and enantiomerically pure materials like D-phenylglycinol and δ -valerolactone.^[15] By using a chiral auxiliary (a chiral molecule temporarily incorporated into the structure to direct the stereochemical outcome of a reaction), it is possible to control the stereochemistry of subsequent transformations, such as alkylation, to introduce the methyl group with a high degree of diastereoselectivity.^[15] Although this example targets a different isomer, the principles are directly applicable to the synthesis of enantiopure (R)- or (S)-**6-methylpiperidin-2-one**, highlighting the strategic importance of stereocontrolled synthesis in modern organic chemistry.

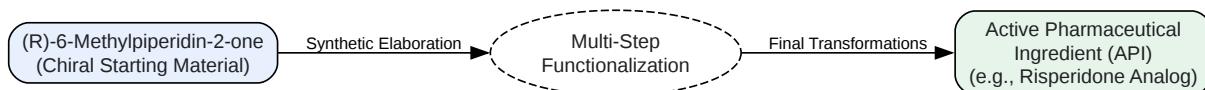
Role as a Key Pharmaceutical Intermediate

A chemical intermediate is a molecule that serves as a precursor or building block in the synthesis of a final product, such as an Active Pharmaceutical Ingredient (API).^[7] **6-**

Methylpiperidin-2-one, particularly its chiral forms, is a valuable intermediate for precisely this reason.^[6] Its structure provides a rigid scaffold that chemists can elaborate upon to build more complex molecules with specific therapeutic properties.

The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), among other areas.^[4] (R)-**6-Methylpiperidin-2-one** is explicitly noted as a precursor for antipsychotics (such as risperidone analogs) and analgesics.^[6] The presence of the chiral methyl group is leveraged to optimize the binding of the final drug molecule to its biological target, thereby enhancing efficacy and reducing potential side effects.^[6]

The general importance of the piperidone scaffold is further underscored by its use in synthesizing highly active narcotic analgesics, including fentanyl analogues like remifentanil.^{[16][17]} While these examples may use different substituted piperidones, they illustrate the immense value of this heterocyclic core in drug discovery.



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Caption: Role of **6-Methylpiperidin-2-one** in a drug development workflow.

Technical Data and Protocols

Chemical and Physical Properties

The following table summarizes key properties for **6-Methylpiperidin-2-one**.

Property	Value	Source
IUPAC Name	6-methylpiperidin-2-one	[1]
CAS Number	4775-98-8	[1] [2]
Molecular Formula	C ₆ H ₁₁ NO	[1] [2]
Molecular Weight	113.16 g/mol	[1]
Melting Point	87.2 - 88 °C	[18]
Boiling Point	254 °C at 760 mmHg	[18]
SMILES	CC1CCCC(=O)N1	[1] [3]
InChIKey	XPMMMAKUHNMSONL-UHFFFAOYSA-N	[1]

Representative Experimental Protocol: Beckmann Rearrangement

The following protocol is a representative method for the synthesis of **6-Methylpiperidin-2-one** based on the principles of the Beckmann rearrangement.

Objective: To synthesize **6-Methylpiperidin-2-one** from 2-methylcyclopentanone.

Materials:

- 2-methylcyclopentanone
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Sodium acetate or pyridine (as a base for oxime formation)
- Ethanol/Water solvent system
- Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
- Ice

- Sodium bicarbonate (NaHCO_3) solution
- Dichloromethane or Ethyl Acetate (for extraction)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

Step 1: Formation of 2-Methylcyclopentanone Oxime

- In a round-bottom flask, dissolve 2-methylcyclopentanone and a slight molar excess of hydroxylamine hydrochloride in a mixture of ethanol and water.
- Add a base, such as sodium acetate or pyridine, to neutralize the HCl released from the hydroxylamine salt.
- Heat the mixture under reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
- Cool the reaction mixture and pour it into cold water to precipitate the oxime.
- Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Beckmann Rearrangement to **6-Methylpiperidin-2-one**

- CAUTION: This step involves strong acid and is exothermic. Perform in a fume hood with appropriate personal protective equipment.
- In a clean, dry flask equipped with a magnetic stirrer and cooled in an ice bath, slowly and carefully add the dried 2-methylcyclopentanone oxime in portions to a stirred volume of concentrated sulfuric acid or PPA.
- Maintain the temperature below 10-15 °C during the addition.
- After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to drive the rearrangement to completion.
- Carefully pour the acidic reaction mixture onto a large amount of crushed ice.

- Neutralize the resulting aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
- Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude **6-Methylpiperidin-2-one**.
- The crude product can be further purified by recrystallization or column chromatography.

Conclusion

The journey of **6-Methylpiperidin-2-one** from a product of a classic organic reaction to a highly valued chiral intermediate in modern drug discovery exemplifies the progress of chemical science. Its history is rooted in the robust and scalable Beckmann rearrangement, a testament to the enduring power of fundamental synthetic methods. The subsequent development of advanced catalytic and asymmetric syntheses has transformed this simple lactam into a precision tool for constructing complex, life-saving pharmaceuticals. For researchers and drug development professionals, understanding the history, synthesis, and application of scaffolds like **6-Methylpiperidin-2-one** is not merely an academic exercise; it is fundamental to the innovation of next-generation therapeutics.

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